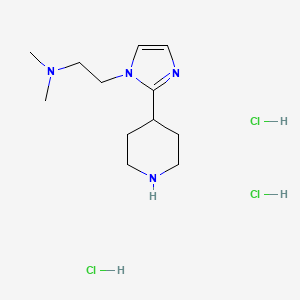

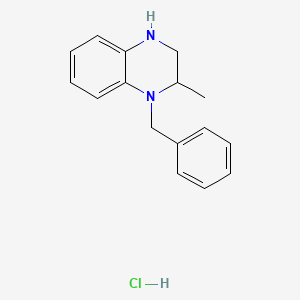

![molecular formula C17H19FN2O4S2 B1458389 6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034156-64-2](/img/structure/B1458389.png)

6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

描述

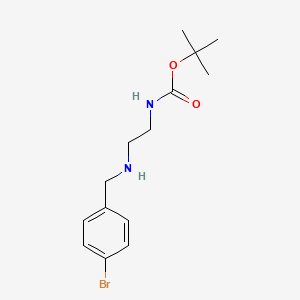

The compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a type of heterocyclic compound. Heterocycles are rings that contain atoms of at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms . The compound also contains a fluoro group, a methoxyethyl group, and a 4-methylbenzenesulfonate group, which can significantly affect its properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[d]thiazol-2(3H)-imine core, followed by the addition of the various functional groups. One possible method for synthesizing benzo[d]thiazol-2(3H)-imine derivatives involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzo[d]thiazol-2(3H)-imine core, with the various functional groups attached. The presence of these groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the fluoro group is often quite reactive, and the methoxyethyl and 4-methylbenzenesulfonate groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluoro group could affect the compound’s polarity, solubility, and reactivity .科学研究应用

Antimicrobial Activity

Thiazole derivatives have been recognized for their effectiveness against a variety of microbial strains. The structural presence of the thiazole ring in compounds like sulfathiazole, a well-known antimicrobial drug, underlines the potential of our compound in this field . Research could explore its efficacy against common pathogens such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi to develop new antimicrobial agents.

Anticancer and Cytotoxic Activity

The thiazole moiety is a common feature in several antineoplastic drugs, such as bleomycin and tiazofurin. The compound could be investigated for its antitumor properties, potentially leading to the development of new cancer therapies . Its cytotoxicity against various cancer cell lines would be a primary area of research.

Anti-Inflammatory Activity

Thiazole derivatives have shown significant anti-inflammatory effects. This suggests that “6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” could be studied as a potential anti-inflammatory agent, which could lead to new treatments for chronic inflammatory diseases .

Neuroprotective Applications

Given the role of thiazole derivatives in the synthesis of neurotransmitters like acetylcholine, there’s potential for this compound to be used in neuroprotective strategies. It could be part of treatments aimed at neurodegenerative diseases or conditions involving neurotransmitter dysregulation .

Antioxidant Properties

Thiazole compounds have been associated with antioxidant properties, which are crucial in combating oxidative stress-related damage in cells. The compound could be researched for its ability to scavenge free radicals, contributing to the prevention of diseases caused by oxidative stress .

Antihypertensive and Cardiovascular Applications

Thiazoles have been noted for their antihypertensive activity. This compound could be explored for its potential use in managing high blood pressure and related cardiovascular conditions. Its mechanism of action could involve the modulation of vascular smooth muscle tone or influencing the renin-angiotensin system .

安全和危害

未来方向

属性

IUPAC Name |

6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2OS.C7H8O3S/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6,12H,4-5H2,1H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGOYSWJGCNWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=C(C=C(C=C2)F)SC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

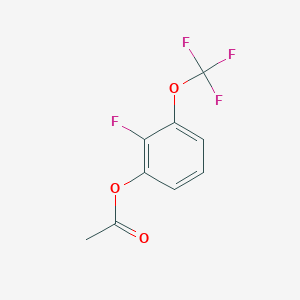

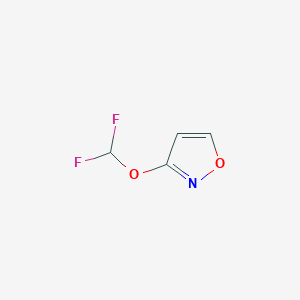

![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)

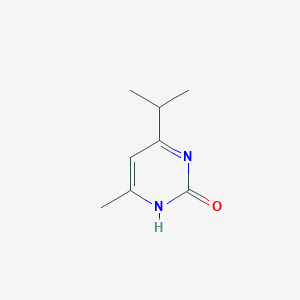

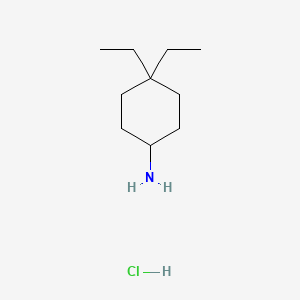

![N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide](/img/structure/B1458310.png)

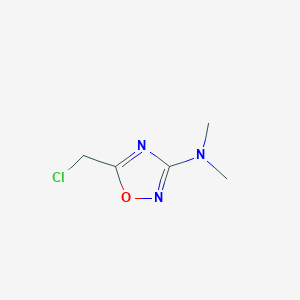

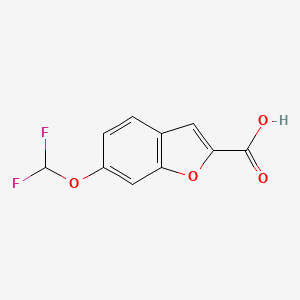

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1458320.png)

![4-[(Methylamino)methyl]oxan-4-ol hydrochloride](/img/structure/B1458323.png)

![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)